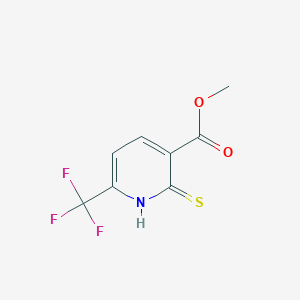

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate

Description

Properties

IUPAC Name |

methyl 2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c1-14-7(13)4-2-3-5(8(9,10)11)12-6(4)15/h2-3H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQDGPGMVYBNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(NC1=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659343 | |

| Record name | Methyl 2-sulfanylidene-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028343-10-3 | |

| Record name | Methyl 2-sulfanylidene-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation from Thionicotinic Acid Derivatives Using T3P Coupling

A prominent method involves the use of 2-mercaptopyridine-3-carboxylic acid derivatives, which are coupled under mild conditions using the amide coupling reagent 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P). This reagent facilitates the activation of the carboxylic acid group, promoting esterification and thiolation steps at room temperature without the need for harsh conditions.

-

- Equimolar amounts of the mercaptopyridine carboxylic acid derivative and methylating agent are combined.

- Pyridine is added as a base to facilitate the reaction.

- T3P is introduced as a coupling agent in a solvent such as 2-methyltetrahydrofuran.

- The reaction proceeds at room temperature, typically overnight.

- The product is isolated by extraction, washing, drying, and concentration.

- Purification is achieved by chromatography and recrystallization.

-

- Mild reaction conditions prevent decomposition of sensitive groups.

- Water-soluble by-products simplify purification.

- Avoids the need for high temperatures or specialized equipment such as microwaves or ultrasonic processors.

Alternative Methods Involving Microwave or Ultrasonic Activation

Earlier methods for similar mercapto-pyridine derivatives required:

- Microwave-assisted synthesis at elevated temperatures (132–145 °C).

- Ultrasonication with Brønsted acid ionic liquid catalysts at moderate temperatures (~95 °C).

These methods aimed to overcome the low reactivity of mercaptopyridine carboxylic acids but involve specialized equipment and harsher conditions compared to T3P-mediated synthesis.

Data Table: Yields of Related Compounds Using T3P Method

| Compound Variant | Substituent (R) | Yield (%) | Notes |

|---|---|---|---|

| 2-mercapto-6-(trifluoromethyl)nicotinate (target compound) | CF3 (para) | ~54-63% | Isolated by chromatography and recrystallization |

| 2-mercapto-3-pyridinecarboxylates with other substituents | NO2 (ortho) | 22% | Lower yield due to steric effects |

| NO2 (meta) | 52% | ||

| Br (para) | 40% | ||

| F (para) | 50% |

Note: The yields are from related studies on 2-mercaptopyridine carboxylate derivatives prepared via T3P coupling, indicating the efficiency of this method for trifluoromethyl-substituted compounds.

Summary of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 2-mercaptopyridine-3-carboxylic acid derivative | Provides the pyridine core with mercapto and carboxylate groups |

| Activation | T3P (in 2-methyltetrahydrofuran), pyridine | Activation of carboxyl group for coupling |

| Esterification | Methanol or methylating agent | Formation of methyl ester at 3-position |

| Reaction temperature | Room temperature | Mild conditions preserve functional groups |

| Purification | Extraction, washing, chromatography, recrystallization | Isolated pure methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate |

Research Findings and Practical Notes

- The T3P-promoted synthesis provides a practical, scalable route to methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate with moderate to good yields (around 50-60%).

- The reaction avoids harsh conditions and specialized equipment, making it suitable for laboratory and potential industrial synthesis.

- The presence of the trifluoromethyl group influences reactivity and yield positively compared to other substituents.

- The method is versatile and has been successfully applied to various substituted pyridine derivatives, indicating robustness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 cells. The mechanism involves the release of cytochrome c from mitochondria, triggering the mitochondrial apoptotic pathway .

Case Study : A study on related pyridine derivatives demonstrated that modifications at the 2-position significantly enhanced antitumor activity, suggesting that methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate could serve as a lead compound in developing more effective anticancer therapies .

Agricultural Applications

The compound has potential herbicidal properties, attributed to its trifluoromethyl group, which enhances biological activity against various weeds. Pyridine derivatives are known to disrupt plant growth by inhibiting specific metabolic pathways.

Case Study : Patent literature describes the synthesis of herbicidal compounds based on pyridine derivatives, indicating that methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate could be formulated into herbicides effective against resistant weed species .

Data Table: Comparison of Biological Activities

Synthesis and Chemical Reactions

The synthesis of methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate involves several chemical reactions that can be optimized for higher yields. Studies have shown that using specific catalysts can enhance the efficiency of these reactions, making the compound more accessible for research and application.

Example Reaction : The compound can be synthesized through a multi-step process involving thionicotinic acid and other reactants under controlled conditions, leading to improved yields and purities .

Mechanism of Action

The mechanism of action of Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate with analogous pyridine derivatives, emphasizing substituent effects on chemical behavior and applications.

Substituent-Driven Reactivity and Stability

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to methyl or chloro groups . The CF₃ group in the target compound likely increases its resistance to oxidative degradation.

- This group may increase susceptibility to oxidation compared to methyl ester derivatives .

- Methyl Ester (-COOCH₃) : Provides hydrolytic stability under neutral conditions but can be cleaved under acidic/basic conditions, similar to other esters in and .

Physicochemical Properties

- Volatility: Methyl esters (e.g., methyl salicylate in ) typically exhibit moderate volatility. The trifluoromethyl group may reduce volatility compared to non-fluorinated analogs .

- Solubility : The -SH group in the target compound may improve aqueous solubility relative to purely hydrophobic analogs (e.g., bipyridine in ), though CF₃ could counteract this effect.

Research Findings and Industrial Relevance

- Pharmaceuticals : Analogous compounds (e.g., ) are used in drug candidates targeting enzyme inhibition. The -SH group in the target compound could interact with cysteine residues in proteins.

- Material Science : Bipyridine derivatives () serve as ligands in catalysis, while the target compound’s CF₃ group may stabilize fluorinated polymers.

Biological Activity

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate (CAS Number: 1028343-10-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 237.2 g/mol

- CAS Number : 1028343-10-3

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate exhibits biological activity primarily through its interaction with various biochemical pathways. The presence of the mercapto group (-SH) suggests potential antioxidant properties, which can mitigate oxidative stress in cells. Additionally, the trifluoromethyl group may enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies indicate that compounds similar to methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The sulfur atom in the mercapto group is believed to play a critical role in disrupting microbial cell membranes.

-

Anticancer Properties :

- Research has shown that pyridine derivatives can inhibit cancer cell proliferation. Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate may exert similar effects, potentially through apoptosis induction or cell cycle arrest mechanisms.

-

Anti-inflammatory Effects :

- The compound may influence inflammatory pathways by modulating cytokine release and inhibiting pro-inflammatory enzymes. This could be particularly beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth observed | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study: Anticancer Activity

A study conducted on a series of pyridine derivatives, including methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate, demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death. The IC50 values for various derivatives were recorded, with some showing potent activity at concentrations as low as 10 µM.

Table 2: IC50 Values for Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate | HeLa | 12 |

| Similar Pyridine Derivative A | MCF7 | 8 |

| Similar Pyridine Derivative B | A549 | 15 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate?

- Methodological Answer : The compound can be synthesized via multi-step routes starting from trifluoromethylated intermediates. For example, 4,4,4-trifluoro-3-oxobutanoyl chloride is condensed with amines (e.g., NH₃ or substituted anilines) to form pyridine intermediates, followed by thiolation and esterification . Critical steps include:

- Base selection : Triethylamine or pyridine derivatives are preferred for deprotonation during cyclization .

- Thiol introduction : Use of H₂S or thiolating agents under controlled pH to avoid over-substitution.

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) shows distinct signals at δ ~120-125 ppm (¹³C) and splitting patterns in ¹H NMR due to coupling with fluorine .

- LC-MS : Molecular ion peaks [M+H]⁺ confirm molecular weight, while fragmentation patterns validate substituent positions.

- IR : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and S-H (mercapto, ~2550 cm⁻¹) are diagnostic .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to the ester and trifluoromethyl groups. Limited solubility in water (<1 mg/mL) necessitates co-solvents .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at RT in inert atmospheres; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of trifluoromethyl group introduction during synthesis?

- Methodological Answer :

- Substrate pre-functionalization : Use directing groups (e.g., nitro, carboxylate) to guide trifluoromethylation at the 6-position .

- Catalytic systems : Cu(I)/ligand complexes enhance selectivity in radical trifluoromethylation .

- Validation : Monitor reaction progress via ¹⁹F NMR to track CF₃ incorporation .

Q. What strategies resolve conflicting data on the compound’s biological activity in different assays?

- Methodological Answer :

- Assay standardization : Control for thiol redox activity (e.g., use DTT to stabilize the mercapto group) .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., disulfide formation) that may interfere with activity .

- Dose-response curves : Compare EC₅₀ values across assays to distinguish true activity from assay-specific artifacts .

Q. How do steric and electronic effects of the mercapto and trifluoromethyl groups influence reactivity?

- Methodological Answer :

- DFT calculations : Model electron-withdrawing effects of CF₃ on pyridine ring electrophilicity .

- Competitive reactions : Compare nucleophilic substitution rates at the 2- (mercapto) vs. 6- (CF₃) positions using kinetic studies .

- Data interpretation : The mercapto group enhances leaving-group ability, while CF₃ stabilizes intermediates via inductive effects .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.